
Methyl 2-(benzylamino)-5-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzylamino)-5-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group and a chlorine atom attached to the benzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-5-chlorobenzoate typically involves the reaction of 2-amino-5-chlorobenzoic acid with benzylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzylamino)-5-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic aromatic substitution reactions typically require strong nucleophiles like sodium methoxide (NaOCH₃) or sodium hydroxide (NaOH) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-(benzylamino)-5-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-(benzylamino)-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Methyl 2-(benzylamino)-5-chlorobenzoate can be compared with other similar compounds, such as:
Methyl 2-(benzylamino)benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Ethyl 2-(benzylamino)-5-chlorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
Methyl 2-(benzylamino)-4-chlorobenzoate: The position of the chlorine atom is different, which can alter the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C15H14ClNO2 |
|---|---|
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
methyl 2-(benzylamino)-5-chlorobenzoate |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
Clave InChI |
XKTJOGNIIGBXEN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)Cl)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


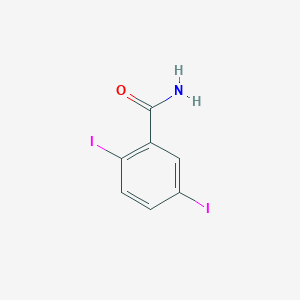
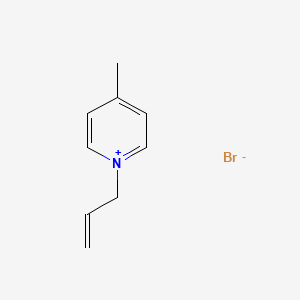
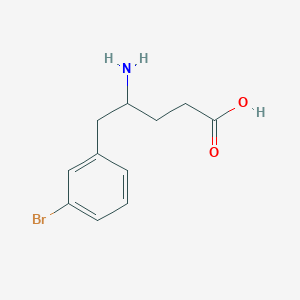

![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
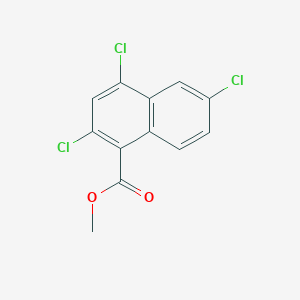
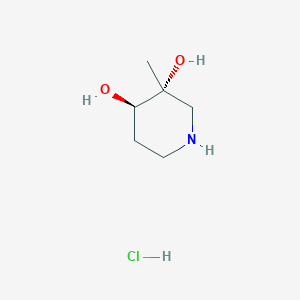

![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
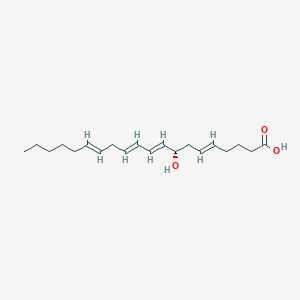
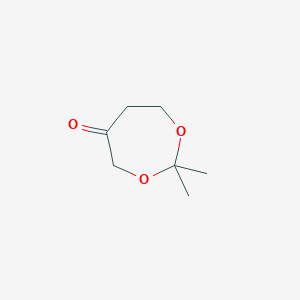
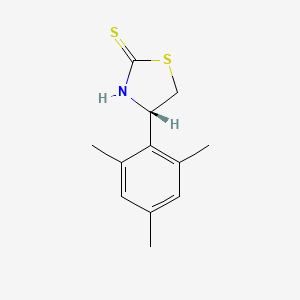
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
